molecular formula C21H26N2O5S B6536493 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 1021208-80-9

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B6536493
CAS No.: 1021208-80-9
M. Wt: 418.5 g/mol
InChI Key: BWUHQYIFKBERDK-UHFFFAOYSA-N
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Description

N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a 2,3-dihydroindole core substituted at the 6-position with a 2,5-dimethoxybenzenesulfonamide group and at the 1-position with a 2,2-dimethylpropanoyl moiety.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-21(2,3)20(24)23-11-10-14-6-7-15(12-17(14)23)22-29(25,26)19-13-16(27-4)8-9-18(19)28-5/h6-9,12-13,22H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUHQYIFKBERDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide and acetamide derivatives listed in . Below is a comparative analysis based on substituents and functional groups:

Table 1: Structural Comparison of N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide and Analogues

Compound ID Core Structure Key Substituents Potential Functional Relevance
Target Compound 2,3-Dihydroindole 1-(2,2-Dimethylpropanoyl), 6-(2,5-dimethoxybenzenesulfonamide) Sulfonamide: Enzyme inhibition
379710-29-9 Phenylacetamide N-(2,5-Dimethoxyphenyl), 2-(1-methyltetrazol-5-yl)sulfanyl Tetrazole: Metabolic stability
664318-53-0 Phenylacetamide N-(4-Acetamidophenyl), 2-[(2-chlorophenyl)methylsulfanyl] Chlorophenyl: Lipophilicity enhancement
609791-84-6 Piperazine-acetamide 2-[4-(3-Chlorophenyl)piperazin-1-yl] Piperazine: CNS-targeting potential
693820-35-8 Phenoxyacetamide 2-[2-Chloro-4-(hydroxymethyl)phenoxy], N-phenyl Hydroxymethyl: Solubility modulation

Key Observations:

Sulfonamide vs. Acetamide Backbone: The target compound’s sulfonamide group distinguishes it from acetamide-based analogues (e.g., 379710-29-9), which may alter binding affinity and selectivity toward biological targets. Sulfonamides are known for stronger hydrogen-bonding capacity compared to acetamides .

Substituent Diversity: The 2,5-dimethoxybenzenesulfonamide group in the target compound contrasts with the 1-methyltetrazol-5-yl group in 379710-29-7. Tetrazoles are often used to improve metabolic stability, whereas methoxy groups may enhance membrane permeability.

Core Structure : The 2,3-dihydroindole scaffold in the target compound is less common in the listed analogues, which predominantly feature phenyl or piperazine cores. Dihydroindole derivatives are explored for their anti-inflammatory and kinase-inhibitory properties .

Research Findings and Methodological Context

While direct studies on the target compound are absent in the provided evidence, describes the sulforhodamine B (SRB) assay, a widely used method for evaluating cytotoxicity in anticancer drug discovery.

Table 2: Assay Performance Metrics (SRB Assay vs. Other Methods)

Assay Type Sensitivity (Cells/Well) Signal-to-Noise Ratio Key Advantages
SRB Assay ~1,000 1.5 Non-destructive, stable, visible endpoint
Lowry/Bradford >5,000 <1.0 Protein-specific but lower sensitivity
Fluorescence ~500 2.0 High sensitivity but requires specialized equipment

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